2-(2,6-Difluorophenyl)acetaldehyde
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Overview
Description
2-(2,6-Difluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6F2O It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 6 positions, and an aldehyde group attached to the benzene ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)acetaldehyde typically involves the reaction of 2,6-difluorobenzyl chloride with a suitable aldehyde precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 2,6-difluorobenzyl chloride is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with an aldehyde to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2,6-Difluorophenyl)acetic acid.
Reduction: 2-(2,6-Difluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Difluorophenyl)acetaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)acetaldehyde
- 2-(2,5-Difluorophenyl)acetaldehyde
- 2-(3,5-Difluorophenyl)acetaldehyde
Uniqueness
2-(2,6-Difluorophenyl)acetaldehyde is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other difluorophenylacetaldehyde derivatives .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFKLYVOJZKVQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627451 |
Source
|
Record name | (2,6-Difluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109346-83-0 |
Source
|
Record name | (2,6-Difluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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